Flindokalner

Übersicht

Beschreibung

Flindokalner hat sich in der Behandlung von Schlaganfall als vielversprechend erwiesen, da es das kortikale Infarktvolumen in Tiermodellen signifikant reduziert .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

Schutz und Lithiierung: 3-(Trifluormethyl)anilin wird durch Behandlung mit Boc2O als tert-Butylcarbamath geschützt.

Cyclisierung: Die saure Hydrolyse der Boc-Gruppe unter gleichzeitiger Cyclisierung führt zu 6-(Trifluormethyl)isatin.

Addition und Umwandlung: Die Addition eines Grignard-Reagenzes an das Isatin erzeugt ein 3-Hydroxy-3-aryloxindol, das durch Behandlung mit Diethylaminoschwefeltrifluorid in das entsprechende 3-Fluoroxindol umgewandelt wird.

Auftrennung: Die optische Auftrennung mittels chiraler HPLC liefert das Titel-(S)-Enantiomer.

Vorbereitungsmethoden

The synthesis of Flindokalner involves several steps:

Protection and Lithiation: 3-(Trifluoromethyl)aniline is protected as the tert-butyl carbamate by treatment with Boc2O.

Cyclization: Acid hydrolysis of the Boc group with concomitant cyclization gives rise to 6-(trifluoromethyl)isatin.

Addition and Conversion: Addition of a Grignard reagent to the isatin produces a 3-hydroxy-3-aryloxindole, which is then converted to the corresponding 3-fluoro oxindole by treatment with diethylaminosulfur trifluoride.

Resolution: Optical resolution by means of chiral HPLC furnishes the title (S)-enantiomer.

Analyse Chemischer Reaktionen

Flindokalner unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind sec-Butyllithium, Diethyloxalat und Diethylaminoschwefeltrifluorid.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Stroke Treatment

Flindokalner has been investigated for its efficacy in reducing cortical infarct volume in animal models of stroke. Although it demonstrated significant neuroprotective effects in preclinical studies, it failed to show superior efficacy compared to placebo in Phase III clinical trials involving acute stroke patients . This highlights the challenges faced in translating preclinical success into clinical effectiveness.

Anxiolytic Effects

In addition to its neuroprotective properties, this compound exhibits anxiolytic effects. Studies have shown that it induces a dose-dependent anxiolytic effect in various animal models, significantly increasing the time spent in open areas during anxiety tests . This suggests potential applications in treating anxiety disorders.

Cardiovascular Applications

This compound's modulation of potassium channels also has implications for cardiovascular health. It has been shown to inhibit cardiac L-type calcium channels directly, which may contribute to its overall pharmacological profile. This action could potentially be harnessed for therapeutic strategies against cardiac arrhythmias and other cardiovascular conditions .

Case Studies and Research Findings

- Neuroprotection in Stroke Models

- Anxiolytic Effects

- Cardiac Channel Modulation

Wirkmechanismus

Flindokalner exerts its effects by modulating potassium channels:

Potassium Channel Modulation: It is a positive modulator of all neuronal Kv7 channel subtypes and a large conductance calcium-activated K channel (BKca) positive modulator.

Negative Modulation: It shows negative modulatory activity at Kv7.1 channels and acts as a negative modulator of GABAA receptors.

Pathways Involved: The modulation of these channels leads to neuroprotective and anxiolytic effects, as well as potential vasodilation.

Vergleich Mit ähnlichen Verbindungen

Flindokalner ist einzigartig in seiner dualen Modulation von Kaliumkanälen. Zu ähnlichen Verbindungen gehören:

Retigabin: Ein weiterer Kaliumkanalöffner, der jedoch hauptsächlich KCNQ-Kanäle angreift.

NS1619: Ein BK-Kanalöffner, dem jedoch die duale Modulation fehlt, die bei this compound beobachtet wird.

Die einzigartige Kombination aus Kaliumkanalmodulation und neuroprotektiven Eigenschaften von this compound hebt es von anderen Verbindungen seiner Klasse ab.

Biologische Aktivität

Flindokalner is an investigational small molecule currently under research for its potential therapeutic applications. It has garnered attention due to its unique biological activity, particularly in relation to ion channel modulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on diverse research findings.

This compound primarily interacts with potassium (K) channels, which are crucial for regulating cellular excitability. These channels play a significant role in various physiological processes, including neuronal signaling and muscle contraction. The compound is believed to modulate specific subtypes of K channels, influencing their opening and closing dynamics, which can lead to alterations in membrane potential and excitability.

Ion Channel Modulation

The modulation of K channels by this compound can be summarized as follows:

- Activation : this compound may enhance the activity of certain K channels, leading to hyperpolarization of the cell membrane. This effect can reduce neuronal excitability and has implications for treating conditions like epilepsy and chronic pain.

- Inhibition : Conversely, it may also inhibit other K channels, potentially increasing excitability in specific contexts.

Case Studies

- Neuroprotective Effects : In preclinical studies, this compound has shown promise in protecting neuronal cells from apoptosis under stress conditions. This was evidenced by reduced markers of cell death in cultured neurons exposed to neurotoxic agents.

- Analgesic Properties : Research indicates that this compound may exhibit analgesic effects similar to established K channel modulators. In animal models of neuropathic pain, treatment with this compound resulted in significant pain relief compared to control groups.

Research Findings

- A study published in DrugBank highlighted the investigational status of this compound and its classification as a small molecule with potential therapeutic applications .

- Another investigation focused on the synthesis and evaluation of oxindole derivatives, including this compound, for various biological activities such as anti-cancer and anti-HIV effects .

Data Table: Summary of Biological Activities

Eigenschaften

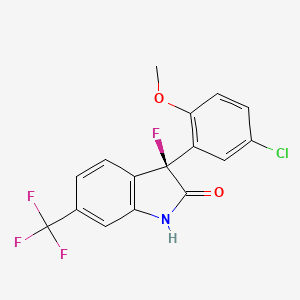

IUPAC Name |

(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYONBAOIMCNEH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870176 | |

| Record name | (+)-MaxiPost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187523-35-9 | |

| Record name | BMS 204352 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187523-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flindokalner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187523359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flindokalner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-MaxiPost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLINDOKALNER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57O328W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.